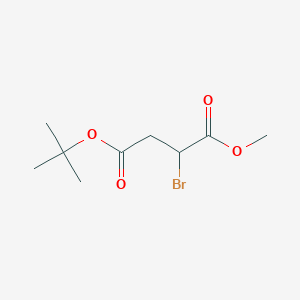

4-Tert-butyl 1-methyl 2-bromosuccinate

Description

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl 2-bromobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYNMVDLUFHECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914224-29-6 | |

| Record name | 4-tert-butyl 1-methyl 2-bromobutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-methyl 2-bromosuccinate typically involves the bromination of 4-Tert-butyl 1-methyl succinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 1-methyl 2-bromosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form 4-Tert-butyl 1-methyl succinate by using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 4-Tert-butyl 1-methyl 2-hydroxysuccinate or 4-Tert-butyl 1-methyl 2-amino succinate.

Reduction: Formation of 4-Tert-butyl 1-methyl succinate.

Oxidation: Formation of 4-Tert-butyl 1-methyl 2-carboxysuccinate.

Scientific Research Applications

Organic Synthesis

4-Tert-butyl 1-methyl 2-bromosuccinate serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that are essential in creating pharmaceuticals and other organic compounds. The bromine atom enhances its electrophilic properties, making it suitable for nucleophilic substitution reactions.

Medicinal Chemistry

This compound is instrumental in drug development due to its ability to interact with biological macromolecules. It acts as a precursor for synthesizing biologically active compounds that can be used in therapeutic applications. The unique structural features of this compound allow it to exhibit specific biological activities, which can be tailored through further chemical modifications.

Biological Studies

In biological research, this compound has been utilized to probe enzyme mechanisms and protein interactions. Its ability to participate in electrophilic reactions makes it valuable for studying enzyme active sites and identifying new drug targets. Additionally, compounds similar to this compound have shown antimicrobial properties against various pathogens.

Antimicrobial Efficacy

A study demonstrated that derivatives based on structures similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This suggests potential therapeutic applications in treating infections caused by resistant pathogens.

Biochemical Applications

In biochemical assays, this compound was employed to investigate enzyme-substrate interactions. The findings revealed insights into enzyme mechanisms, leading to the identification of new drug targets that could be exploited for therapeutic development.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 1-methyl 2-bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

4-Tert-butyl 1-methyl 2-(2-Chloroallyl)Succinate

- Molecular Formula : C₁₂H₁₉ClO₄

- Molecular Weight : 262.73 g/mol

- Key Differences: The C2 substituent is a chloroallyl group instead of bromine. The chloroallyl group introduces both chlorine and an allyl moiety, altering electronic and steric properties. Storage: Solutions are stable at room temperature (RT), contrasting with the stricter storage requirements of the brominated analog . Applications: Used as a synthetic intermediate in organic chemistry, likely for cross-coupling or cycloaddition reactions due to the allyl group .

(R)-4-Tert-butyl 1-methyl 2-Aminosuccinate

- Molecular Formula: Not explicitly provided (estimated: C₉H₁₇NO₄).

- Key Differences: The C2 bromine is replaced by an amine group, transforming the compound into a nucleophile. The amine group enhances solubility in polar solvents and enables participation in peptide bond formation or Schiff base reactions.

2-Bromosuccinate (Simplified Analogs)

- General Structure : Lacks the tert-butyl and methyl ester groups.

- Key Findings :

Comparative Data Table

Mechanistic and Stability Insights

- Reactivity : The bromine atom in this compound acts as a superior leaving group compared to chlorine or amine substituents, facilitating nucleophilic substitution reactions. However, this reactivity compromises long-term stability, necessitating stringent storage .

- Biological Activity: Brominated succinates exhibit strong protein-modifying capabilities, whereas amino derivatives may engage in covalent bonding via amine groups. Chloroallyl analogs likely leverage their unsaturated bond for conjugation or polymerization .

Biological Activity

4-Tert-butyl 1-methyl 2-bromosuccinate, also known as (S)-4-tert-Butyl 1-methyl 2-bromosuccinate, is an organic compound belonging to the class of succinates. It features a bromine atom, a tert-butyl group, and a methyl group attached to the succinate backbone. This compound is notable for its chiral nature, which imparts specific three-dimensional characteristics that can influence its biological activity.

Chemical Structure

The molecular formula of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is C₉H₁₅BrO₄. Its structure includes:

- Bromine atom : Provides electrophilic reactivity.

- Tert-butyl group : Enhances steric bulk and lipophilicity.

- Methyl group : Affects electronic properties.

Synthesis Methods

The synthesis typically involves the bromination of (S)-4-tert-butyl 1-methyl succinate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

The biological activity of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can participate in electrophilic reactions, while the tert-butyl and methyl groups influence the compound's steric and electronic properties. These interactions can lead to alterations in protein structure or function, thereby affecting metabolic pathways.

Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Antimicrobial Activity : Research indicates that compounds similar to (S)-4-tert-butyl 1-methyl 2-bromosuccinate exhibit antimicrobial properties. For instance, studies on related succinates have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Biochemical Probes : The compound has been investigated as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions.

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis of novel antimicrobial agents based on similar structures to (S)-4-tert-butyl 1-methyl 2-bromosuccinate. These compounds demonstrated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications .

- Biochemical Applications : In biochemical assays, (S)-4-tert-butyl 1-methyl 2-bromosuccinate was used to probe enzyme active sites, revealing insights into enzyme-substrate interactions and leading to the identification of new drug targets.

Comparative Analysis

To understand the uniqueness of (S)-4-tert-butyl 1-methyl 2-bromosuccinate, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-4-tert-Butyl 1-methyl succinate | Lacks bromine; different reactivity | Limited biological activity |

| (S)-4-tert-Butyl 2-bromosuccinate | Similar structure but lacks methyl group | Moderate antimicrobial properties |

| (S)-1-methyl 2-bromosuccinate | Lacks tert-butyl; different steric effects | Varies based on substituents |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.